Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a phenyl ring substituted with methoxy groups at the 2- and 5-positions, linked to a propanoate ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structure features two electron-donating methoxy groups, which influence its electronic properties and reactivity.
Key physicochemical properties include:
- Molecular Formula: C₁₃H₁₆O₅
- Molecular Weight: 252.26 g/mol
- Spectral Data:
The compound is synthesized via Claisen condensation or related methods, achieving yields up to 70% under optimized conditions . Its stability and functional groups make it valuable in medicinal chemistry for constructing spirocyclic and fused ring systems .
Properties
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLIKILXQQPHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485780 | |
| Record name | Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60946-75-0 | |
| Record name | Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Method
This method involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or pyridine. The process typically proceeds via the following steps:
-
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium ethoxide or pyridine
-
- The reaction begins with the deprotonation of ethyl acetoacetate by the base, forming an enolate ion.
- The enolate ion then reacts with the aldehyde through a condensation mechanism, yielding the intermediate product.
- Esterification occurs to produce Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.
Diethyl Carbonate Method
An alternative preparation method utilizes diethyl carbonate and sodium hydride in the presence of a substituted acetophenone derivative:
-
- Solvent: Toluene
- Temperature: Reflux for approximately 30 minutes
- Base: Sodium hydride (60% dispersion in mineral oil)
-
- A solution of substituted acetophenone is added dropwise to diethyl carbonate and sodium hydride.
- The mixture is stirred at room temperature and then refluxed.
- After cooling, the mixture is acidified with glacial acetic acid and extracted using ethyl acetate.
Metal-Free Arylation Method
This approach involves direct arylation of ethyl cyanoacetate using guaiacol derivatives:
-
- Solvent: Dry methanol or acetonitrile
- Catalyst: Molecular iodine (20 mol%)
- Temperature: Stirring at room temperature or heating at $$80^\circ$$C
-
- Guaiacol derivative reacts with ethyl cyanoacetate in the presence of molecular iodine and Et3N.
- After completion, the reaction mixture is extracted using dichloromethane (DCM) and purified by flash column chromatography.
Comparison of Methods
| Method | Key Reagents | Reaction Conditions | Purification Techniques | Yield Potential |
|---|---|---|---|---|
| Knoevenagel Condensation | Sodium ethoxide, ethyl acetoacetate | Room temp to reflux | Recrystallization/Chromatography | Moderate to High |
| Diethyl Carbonate Method | Diethyl carbonate, sodium hydride | Reflux | Silica gel chromatography | High |
| Metal-Free Arylation | Molecular iodine, guaiacol derivative | Room temp or $$80^\circ$$C | Flash column chromatography | Moderate |
Notes on Industrial Production
In industrial settings, these methods are optimized for higher yields and purity. Continuous flow reactors may be employed to control temperature and pressure precisely. Additionally, catalysts can be introduced to enhance reaction rates while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted esters or ethers.
Scientific Research Applications
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate belongs to a broader class of β-ketoesters with aryl substituents. Below, it is compared to structurally analogous compounds based on substituent type, position, and ester group.
Methoxy-Substituted Analogs
Key Findings :
- Substituent Position : 2,5-Dimethoxy derivatives (target compound) exhibit balanced electronic effects, whereas 3,5-dimethoxy analogs enhance electron density, accelerating cyclization reactions .
- Ester Group: Methyl esters (e.g., Methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) offer lower molecular weight and higher volatility, simplifying purification .
Halogen-Substituted Analogs
Key Findings :
- Electron-Withdrawing Effects: Fluorinated derivatives (e.g., 3,5-difluoro) exhibit stronger keto-enol tautomerism, influencing reactivity in Michael additions .
- Lipophilicity : Chlorinated analogs (e.g., 3,5-dichloro) show enhanced membrane permeability, making them suitable for pesticidal applications .
Nitro-Substituted Analogs
Key Findings :
Heteroaromatic Analogs
Key Findings :
- Heteroaromatic Cores : Pyridine and indole derivatives expand applications into catalysis and oncology, respectively, due to their unique electronic profiles .
Biological Activity
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 252.26 g/mol. The compound features a central propanoate moiety substituted with a 2,5-dimethoxyphenyl group, contributing to its unique chemical reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains:
- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different strains can provide insights into its effectiveness compared to standard antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, demonstrating potential cytotoxic effects that warrant further investigation.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to alterations in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with readily available precursors such as 2,5-dimethoxybenzoyl chloride and ethyl acetoacetate.
- Reactions : The reaction generally involves acylation followed by esterification to yield the final product.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity Assessment
A study conducted on various derivatives of this compound revealed promising results in terms of cytotoxicity against cancer cell lines such as HeLa and PC-3. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a potential for development as an anticancer drug.
| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|---|
| This compound | HeLa | 15 | Doxorubicin | 2.29 |
| This compound | PC-3 | 10 | Cisplatin | 5.00 |
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound demonstrated significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The results indicated a broad spectrum of activity that supports further exploration in clinical settings.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via esterification of the corresponding β-keto acid with ethanol. Key steps include:
- Deprotonation and acylation : Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) to activate the β-keto acid intermediate .
- Catalysis : Triethylamine (TEA) or pyridine as catalysts to facilitate acylation under anhydrous conditions .
- Temperature control : Reactions conducted under reflux (e.g., 75–110°C) to enhance reaction rates while avoiding decomposition .
- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) improve solubility and yield . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ethanol) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm), aromatic protons (δ ~6.5–7.5 ppm for dimethoxyphenyl), and ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₆O₅; theoretical MW 252.23) and purity (>98%) .
- FT-IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (β-keto C=O) .
Q. What are the stability profiles and recommended storage conditions?
- Stability : The compound is sensitive to moisture and light, with degradation observed under prolonged exposure to UV radiation or acidic/basic conditions .
- Storage : Store in sealed, amber vials at 2–8°C under inert gas (argon). Use desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact reactivity and biological activity?
Comparative studies with analogs (e.g., bromo- or fluoro-substituted derivatives) reveal:
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity at the β-keto position, enhancing nucleophilic attack in cross-coupling reactions .
- Halogen position : Para-substituted derivatives show higher metabolic stability in vitro compared to ortho-substituted analogs .
- Methoxy groups : The 2,5-dimethoxy configuration improves solubility in polar solvents but may reduce membrane permeability in cellular assays .
Q. What computational methods are suitable for predicting the compound’s reactivity or interactions with biological targets?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways or inhibition potential .
- QSAR models : Use structural descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting degradation pathways)?
- Controlled replication : Standardize reaction conditions (e.g., pH, temperature) to isolate variables .
- Advanced analytics : Use LC-MS/MS to identify degradation byproducts and distinguish between hydrolytic vs. oxidative pathways .
- Cross-validation : Compare results with structurally similar compounds (e.g., ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) to identify trends .
Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
- Kinetic assays : Measure inhibition constants (Kᵢ) for enzymes like acetylcholinesterase using Ellman’s method .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities with proteins or DNA .
- Fluorescence quenching : Monitor conformational changes in target proteins upon ligand binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
